N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrazole derivative with an ethylene oxide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the thiophene ring: The final step involves the acylation of the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)ethylamine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is unique due to the combination of the pyrazole and thiophene rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(11-12-3-1-10-19-12)14-5-8-18-9-7-16-6-2-4-15-16/h1-4,6,10H,5,7-9,11H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQENGQUPJFPCQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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